Cas no 2197490-06-3 (N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide)

N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide is a synthetic amide derivative featuring a methoxybutyl and acrylamide functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in polymer chemistry and drug design. The methoxybutyl moiety enhances solubility in organic solvents, while the acrylamide group enables participation in radical polymerization or Michael addition reactions. Its structural design allows for further functionalization, making it a valuable intermediate for developing advanced materials or bioactive molecules. The compound's stability under standard conditions ensures reliable handling and storage, supporting its utility in research and industrial applications.
N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide structure
2197490-06-3 structure
Product name:N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide
CAS No:2197490-06-3
MF:C16H22N2O3
MW:290.357484340668
CID:5409928
PubChem ID:136548057

N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Methoxybutyl)-N-methyl-4-[(1-oxo-2-propen-1-yl)amino]benzamide
    • N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide
    • 2197490-06-3
    • AKOS033873146
    • EN300-6676415
    • Z2357385833
    • N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide
    • Inchi: 1S/C16H22N2O3/c1-4-15(19)17-14-9-7-13(8-10-14)16(20)18(2)11-5-6-12-21-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,17,19)
    • InChI Key: YCXMTJFHFWFEFY-UHFFFAOYSA-N
    • SMILES: O(C)CCCCN(C)C(C1C=CC(=CC=1)NC(C=C)=O)=O

Computed Properties

  • Exact Mass: 290.16304257g/mol
  • Monoisotopic Mass: 290.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.109±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 503.0±50.0 °C(Predicted)
  • pka: 13.22±0.70(Predicted)

N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6676415-0.05g
N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide
2197490-06-3 95.0%
0.05g
$246.0 2025-03-13

Additional information on N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide

Professional Introduction to N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide (CAS No: 2197490-06-3)

N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide, a compound with the CAS number 2197490-06-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including an amide and an ether moiety, makes it a versatile candidate for further exploration in synthetic chemistry and biological activity studies.

The< strong>N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide molecule exhibits a unique combination of chemical properties that make it particularly interesting for researchers. The amide group (-CONH-) is known for its role in protein-ligand interactions, which is crucial for the development of bioactive molecules. Additionally, the prop-2-enamido moiety introduces a reactive site that can be exploited for further derivatization, enabling the creation of novel analogs with enhanced pharmacological properties.

Recent studies have highlighted the importance of amide-based compounds in the development of new therapeutic agents. The< strong>4-(prop-2-enamido)benzamide scaffold has been shown to exhibit promising activities in various biological assays, including anti-inflammatory and analgesic effects. This has prompted researchers to investigate derivatives of this compound for potential clinical applications. The addition of a< strong>4-methoxybutyl group and a< strong>N-methyl substituent further modulates the pharmacokinetic and pharmacodynamic profiles of the molecule, making it an attractive candidate for drug design.

In the realm of synthetic chemistry, N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide serves as a valuable intermediate for the preparation of more complex molecules. The reactivity of the amide group allows for various chemical transformations, such as coupling reactions with amino acids or other biologically active fragments. This flexibility is particularly useful in medicinal chemistry, where rapid and efficient synthesis of novel compounds is essential.

The< strong>CAS No: 2197490-06-3 designation ensures that researchers can reliably identify and procure this compound for their studies. With the increasing emphasis on high-throughput screening and computational drug design, having access to well-characterized compounds like N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide is invaluable. These efforts have led to significant advancements in understanding the structure-activity relationships (SAR) of amide-based molecules, which are critical for optimizing drug candidates.

One of the most exciting aspects of N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide is its potential in modulating enzyme activity. Enzymes play a pivotal role in numerous biological pathways, and inhibiting or activating specific enzymes can lead to therapeutic benefits. The amide group's ability to interact with enzyme active sites makes it an excellent candidate for developing enzyme inhibitors. Furthermore, the< strong>4-methoxybutyl and< strong>N-methyl substituents can be fine-tuned to enhance binding affinity and selectivity.

The field of drug discovery has seen remarkable progress with the advent of computational methods that predict molecular interactions. By leveraging these tools, researchers can rapidly screen large libraries of compounds, including derivatives of N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide, to identify promising candidates for further development. This approach has significantly reduced the time and cost associated with traditional high-throughput screening methods.

In conclusion, N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide (CAS No: 2197490-06-3) represents a fascinating compound with numerous potential applications in pharmaceutical chemistry. Its unique structural features and reactivity make it an excellent candidate for further exploration in drug development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will play a crucial role in shaping the future of medicine.

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